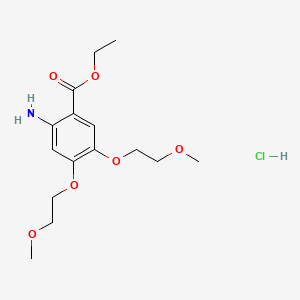

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

説明

BenchChem offers high-quality Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO6.ClH/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3;/h9-10H,4-8,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAXGYHQKOQSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743447 | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-17-0 | |

| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

solubility of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride in organic solvents

Technical Whitepaper: Solubility Profiling & Process Optimization for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride

Executive Summary

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0) is a critical late-stage intermediate in the synthesis of Erlotinib (Tarceva), a tyrosine kinase inhibitor used in non-small cell lung cancer treatment.

Effective handling of this compound requires a precise understanding of its solubility profile, which is dictated by two competing structural motifs: the ionic hydrochloride salt headgroup (hydrophilic) and the bis(2-methoxyethoxy) ether side chains (amphiphilic). This guide provides a technical framework for solvent selection, solubility measurement, and recrystallization strategies to maximize yield and purity during API synthesis.

Physicochemical Characterization

To predict and manipulate solubility, one must first understand the molecular architecture.

-

Chemical Formula: C₁₅H₂₄ClNO₆[1]

-

Structural Analysis:

-

Aniline HCl Core: Provides high lattice energy and ionic character, necessitating high-dielectric solvents for dissolution.

-

Glycol Ether Chains: The bis(2-methoxyethoxy) groups disrupt crystal packing relative to unsubstituted anilines and increase affinity for chlorinated solvents and alcohols.

-

Ethyl Ester: Adds lipophilicity, but its effect is overshadowed by the ionic HCl salt form.

-

Predicted Solubility Profile (Class II/III Behavior)

| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding and high dielectric constant stabilize the ionic salt pair. |

| Polar Aprotic | DMSO, DMF, NMP | Very High | High dipole moment effectively solvates the cation; excellent for stock solutions but poor for isolation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The glycol ether chains provide "chelation-like" solvation, allowing partial solubility despite the ionic nature. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low | Insufficient dielectric constant to overcome the salt's lattice energy. Ideal antisolvents . |

| Non-Polar | Hexane, Toluene, Heptane | Insoluble | Lack of dipole-dipole interactions; strictly used to drive precipitation. |

Experimental Protocols: Solubility Measurement

Relying on visual estimation is insufficient for process validation. The following protocol utilizes a self-validating gravimetric approach coupled with HPLC verification.

Protocol A: Equilibrium Solubility Determination

Objective: Determine the saturation concentration (

-

Preparation: Weigh approx. 500 mg of the HCl salt into a scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent.

-

Equilibration:

-

Place the vial in a thermomixer set to

(e.g., 25°C). -

Agitate at 750 RPM for 24 hours.

-

Check Point: If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crash-out). -

Quantification (Dual Method):

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute the filtrate with Mobile Phase (Acetonitrile/Water) and inject against a standard curve.

-

Visualization: Solubility Screening Workflow

Figure 1: Step-by-step workflow for determining equilibrium solubility, ensuring saturation is reached before measurement.

Process Application: Purification by Recrystallization

The primary utility of solubility data for this intermediate is in purification . The synthesis of the aniline precursor often carries carryover impurities (nitro compounds or unreacted phenols).

The "Solubility Switch" Mechanism: The HCl salt allows for a purification leverage point that the free base does not.

-

Free Base: Soluble in EtOAc (impurities likely soluble too).

-

HCl Salt: Insoluble in EtOAc (precipitates out, leaving non-ionic impurities in solution).

Protocol B: Solvent/Antisolvent Recrystallization

System: Ethanol (Solvent) / Ethyl Acetate (Antisolvent).

-

Dissolution: Dissolve the crude HCl salt in minimum hot Ethanol (60°C).

-

Ratio: Approx. 3-5 mL EtOH per gram of solid.

-

-

Clarification: If insoluble particulates remain (e.g., inorganic salts), hot filter.

-

Nucleation: Slowly add Ethyl Acetate (Antisolvent) until a slight turbidity persists.

-

Ratio: Typically 1:1 to 1:3 (EtOH:EtOAc).

-

-

Cooling: Ramp temperature down to 0-5°C over 4 hours.

-

Control: Rapid cooling yields small, impure crystals. Slow cooling yields high-purity needles.

-

-

Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate.

Visualization: Recrystallization Logic

Figure 2: Purification logic utilizing the differential solubility of the HCl salt in protic vs. aprotic solvents.

Thermodynamics & Stability

When handling the HCl salt in solution, beware of disproportionation .

-

Risk: In protic solvents with high pH (or if basic impurities are present), the HCl may dissociate, reverting the compound to its Free Base form.

-

Observation: The Free Base is less soluble in water/alcohols but more soluble in organics. This can lead to "oiling out" rather than crystallization.

-

Mitigation: Maintain a slightly acidic environment (add 1-2% conc. HCl to the recrystallization solvent) to ensure the salt remains intact.

References

-

PubChem. (2025).[3] Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride - Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2012). CN102557977A - Synthesis intermediate of erlotinib and preparation method thereof.[4] Retrieved from

Sources

- 1. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride - Lead Sciences [lead-sciences.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C15H23NO6 | CID 11347513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation method of erlotinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

Mechanism of Erlotinib Synthesis from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride

Executive Technical Summary

This technical guide details the convergent synthesis of Erlotinib (Tarceva®), a reversible tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR). The synthesis originates from the advanced intermediate Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride .

The route is characterized by three distinct chemical phases:[1][2][3]

-

Cyclocondensation: Construction of the quinazoline pharmacophore via a "Niementowski-variation" cyclization.

-

Activation: Deoxychlorination of the quinazolinone to generate a reactive electrophile.

-

SNAr Coupling: Regioselective nucleophilic aromatic substitution with 3-ethynylaniline to yield the final API.

This guide prioritizes scalable process chemistry, emphasizing atom economy, impurity rejection, and mechanistic causality.

Strategic Retrosynthesis

The synthesis of Erlotinib is fundamentally a construction of the 4-anilinoquinazoline scaffold. By starting with the fully functionalized anthranilate derivative (Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate), the synthesis avoids the early-stage regioselectivity issues associated with alkylating the quinazoline core later.

-

Key Disconnection: The C4–N bond.

-

Forward Strategy: The quinazoline ring is built first (Phase I), activated at the C4 position (Phase II), and then coupled with the "South" fragment, 3-ethynylaniline (Phase III).

Phase I: Construction of the Quinazoline Core

Mechanistic Insight: Cyclocondensation

The transformation of the starting material (SM) to 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is a two-step cascade reaction performed in a single pot.

-

Free-Basing: The hydrochloride salt of the SM is neutralized (often in situ) to expose the nucleophilic aniline amine.

-

Amidine Formation: The aniline amine attacks the electrophilic carbon of the C1 source (Formamidine Acetate). Ammonia is eliminated.

-

Intramolecular Cyclization: The newly formed amidine nitrogen attacks the ester carbonyl.

-

Elimination: Ethanol is ejected, driving the equilibrium toward the stable aromatic quinazolinone.

Experimental Protocol

Reagents:

-

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl (1.0 eq)

-

Formamidine Acetate (1.5 eq)

-

2-Methoxyethanol (Solvent, 10 V)

Workflow:

-

Charge: Load the SM HCl salt and 2-methoxyethanol into a reactor.

-

Neutralization/Addition: Add Formamidine Acetate. (Note: The acetate acts as a buffer; however, adding a stoichiometric amount of NaOMe can accelerate the initial free-basing if kinetics are slow).

-

Reflux: Heat the mixture to reflux (~125°C). The high temperature is critical to drive the elimination of ethanol.

-

Monitor: Reaction is complete when HPLC shows <1% SM (typically 4–6 hours).

-

Workup: Cool to 20°C. The product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one , often precipitates.

-

Isolation: Filter the solid. Wash with cold methanol to remove residual reagents. Dry under vacuum at 50°C.

Mechanistic Visualization

Figure 1: The cascade cyclization mechanism converting the anthranilate ester to the quinazolinone core.

Phase II: Activation via Deoxychlorination

Mechanistic Insight: Vilsmeier-Haack Activation

The quinazolinone exists in tautomeric equilibrium between the amide (dominant) and iminol forms. To couple with 3-ethynylaniline, the C4 oxygen must be converted into a leaving group.

We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of DMF .

-

Catalyst Activation: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion).

-

Activation: The quinazolinone carbonyl oxygen attacks the Vilsmeier reagent.

-

Substitution: Chloride ion attacks C4, displacing the activated oxygen species. SO₂ and HCl are released as gases.

Experimental Protocol

Reagents:

-

Quinazolinone Intermediate (from Phase I) (1.0 eq)

-

Thionyl Chloride (SOCl₂) (10.0 eq - acts as solvent/reagent)

-

DMF (Catalytic, 0.1 eq)

Workflow:

-

Charge: Suspend the dried quinazolinone in SOCl₂.

-

Catalysis: Add DMF dropwise (Exothermic! Control temp < 30°C).

-

Reaction: Heat to reflux (~75°C). The suspension will clear as the soluble chloro-quinazoline forms.

-

Completion: Monitor by HPLC (quench aliquot in MeOH).

-

Distillation: Distill off excess SOCl₂ under reduced pressure.

-

Azeotrope: Add Toluene and distill again to remove traces of SOCl₂ (Critical: Residual SOCl₂ causes side reactions in Phase III).

-

Isolation: The residue is 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline .[1] Usually carried forward immediately or isolated as a hydrochloride salt.

Phase III: The SNAr Coupling (API Formation)

Mechanistic Insight: Addition-Elimination

This is the convergent step. The electron-deficient pyrimidine ring (activated by the chloro group) undergoes Nucleophilic Aromatic Substitution (SNAr).

-

Addition: The nucleophilic nitrogen of 3-ethynylaniline attacks the C4 position of the quinazoline.

-

Meisenheimer Complex: A resonance-stabilized tetrahedral intermediate forms.

-

Elimination: The chloride ion is ejected, restoring aromaticity.

-

Salt Formation: The displaced Cl⁻ pairs with the protonated amine to form the hydrochloride salt directly.

Experimental Protocol

Reagents:

-

Chloro-quinazoline intermediate (1.0 eq)

-

3-Ethynylaniline (1.1 eq)

-

2-Propanol (IPA) (Solvent, 15 V)

Workflow:

-

Solvation: Suspend the chloro-quinazoline in 2-Propanol.

-

Addition: Add 3-Ethynylaniline.

-

Reflux: Heat to reflux (82°C).

-

Precipitation: As the reaction proceeds, Erlotinib HCl is less soluble in hot IPA than the reactants and begins to crystallize. This drives the reaction to completion (Le Chatelier’s principle).

-

Cooling: Cool slowly to 20°C, then to 0–5°C to maximize yield.

-

Filtration: Filter the white to off-white solid.

-

Washing: Wash with cold IPA (removes unreacted aniline).

-

Drying: Vacuum dry at 50°C.

Mechanistic Visualization

Figure 2: The SNAr mechanism illustrating the coupling of the quinazoline core with the aniline moiety.

Process Safety & Impurity Control

| Parameter | Criticality | Mitigation Strategy |

| Water Content (Phase II) | High | Moisture reacts with SOCl₂ to release HCl/SO₂ gas violently and hydrolyzes the product back to quinazolinone. Control: Dry all glassware; use anhydrous solvents. |

| Residual SOCl₂ (Phase III) | Medium | Carryover of SOCl₂ into Phase III reacts with 3-ethynylaniline to form sulfinyl impurities. Control: Chase with Toluene azeotrope. |

| Regioselectivity | Low | The starting material (Phase I) locks the ether side chains in positions 6 and 7. Unlike routes starting from 3,4-dihydroxybenzaldehyde, regio-isomers are structurally impossible here. |

| Genotoxicity | High | 3-Ethynylaniline is a potential mutagen. Control: Ensure stoichiometry is controlled and wash cake thoroughly with IPA. |

References

-

Original Patent: Schnur, R. C., & Arnold, L. D. (1996). Quinazoline derivatives useful for treatment of neoplastic disease. WO Patent 96/30347. Link

-

Process Optimization: Khedkar, B., et al. (2010). An improved and economical method has been described for the synthesis of erlotinib hydrochloride.[1][4] PMC (NIH). Link

-

Impurity Profiling: R. C. Storer, et al. (2009). Process Research and Development of Erlotinib. Organic Process Research & Development. Link

-

Mechanistic Review: Chandregowda, V., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 4. CN102557977B - Synthesis intermediate of erlotinib and preparation method thereof - Google Patents [patents.google.com]

A Technical Guide to the Strategic Role of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride in EGFR Inhibitor Synthesis

Abstract

The development of targeted therapies against the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of specific cancers, most notably non-small-cell lung cancer. At the heart of these therapeutic agents are complex molecular structures, meticulously assembled through multi-step synthetic pathways. This guide provides an in-depth technical analysis of a pivotal starting material, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0), elucidating its critical function in the synthesis of the potent EGFR inhibitor, Erlotinib. We will dissect the causality behind its molecular design, detail the key chemical transformations it undergoes, and provide field-proven protocols, offering researchers and drug development professionals a comprehensive understanding of its application.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a crucial mediator of cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a well-established driver in numerous human cancers.[1] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding pocket within the kinase domain, thereby blocking the signal transduction cascade that promotes tumor growth.[2][3]

Many first-generation EGFR inhibitors, including the highly successful drug Erlotinib, are built upon a quinazoline core structure.[4] The efficient construction of this specific heterocyclic system is paramount. The subject of this guide, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, is not a generic reagent but a highly specialized chemical building block, engineered to serve as the foundational precursor for the 6,7-disubstituted quinazoline core of Erlotinib.[5][6][7]

Physicochemical Profile and Strategic Design

The molecular architecture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is strategically designed for its role in synthesis.

| Property | Data | Source |

| IUPAC Name | ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | [8] |

| CAS Number | 183322-17-0 (HCl salt); 179688-27-8 (Freebase) | [7] |

| Molecular Formula | C₁₅H₂₃NO₆ (Freebase) | [9] |

| Molecular Weight | 313.35 g/mol (Freebase) | [9] |

| Purity Specification | ≥98.0% | [5] |

| Key Functional Groups | 1. Primary Amine (-NH₂) : Acts as a nucleophile for cyclization. | N/A |

| 2. Ethyl Ester (-COOEt) : The reaction partner for the amine. | N/A | |

| 3. Methoxyethoxy Chains : Confer solubility and binding affinity. | N/A |

The two methoxyethoxy side chains at the 4- and 5-positions are not arbitrary; they are the exact substituents required for the final drug, Erlotinib, where they occupy the 6- and 7-positions of the quinazoline ring and play a role in binding to the EGFR kinase domain.[4] The hydrochloride salt form enhances the stability and handling of the compound.

The Core Transformation: From Substituted Aniline to Quinazolinone

The primary role of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is to undergo a cyclization reaction to form the heterocyclic core of the target drug. This transformation is a cornerstone of the entire synthetic route.

Mechanism of Action: Gould-Jacobs Reaction Variant

The key reaction is a variation of the Gould-Jacobs reaction. The process involves two main stages:

-

Amidation: The primary amine group attacks a one-carbon electrophile, typically derived from formamide or a related reagent.

-

Intramolecular Cyclization: The newly formed formamidine or a related intermediate undergoes a thermally-driven intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon of the ethyl ester group, eliminating ethanol and forming the pyrimidinone ring of the quinazoline system.

The presence of the amino group ortho to the ester group on the benzene ring is the critical design element that facilitates this high-yield ring closure.

Caption: Key cyclization step to form the quinazolinone core.

Validated Synthetic Workflow: From Intermediate to Erlotinib HCl

The synthesis of Erlotinib from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a well-established, multi-step process. High purity of the starting material is essential, as any deviations can lead to side reactions and complicate purification in subsequent steps.[5]

Step 1: Reduction of the Nitro Precursor (Self-Validating System)

In many industrial syntheses, the amino group of our title compound is generated immediately prior to its use. This is typically achieved by the reduction of its nitro-analogue, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.

-

Protocol Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor is a common and effective method.[10][11] It avoids the need for high-pressure hydrogenation gas, making it safer for scale-up. The reaction is clean and typically proceeds to completion with high yield.[10]

-

Detailed Protocol:

-

To a flask containing 10% Pd/C (e.g., 0.15 eq), add a suitable solvent such as 2-propanol or ethanol.[10][11]

-

Add a solution of ammonium formate (e.g., 5-10 eq) in a minimal amount of water to activate the catalyst. Stir for 1-5 minutes.[11]

-

Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for approximately 20-30 minutes, monitoring by TLC or LC-MS until the starting material is consumed.[10][11]

-

Upon completion, filter the mixture through celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting residue, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, is often used directly in the next step with sufficient purity (~95%).[11]

-

Step 2: Quinazolinone Ring Formation

-

Protocol Rationale: This step leverages high temperatures to drive the cyclization reaction with formamide, which serves as both a reactant (source of the C2 carbon) and the solvent. Ammonium formate can act as a catalyst.[10]

-

Detailed Protocol:

-

Combine Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (1.0 eq) and ammonium formate (e.g., 0.2 eq) in formamide (approx. 1.5 mL per gram of starting material).[10]

-

Heat the stirred mixture to 160-165 °C under an inert nitrogen atmosphere for 2-4 hours.[10]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and add cold water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry to yield 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.

-

Step 3 & 4: Chlorination and Nucleophilic Aromatic Substitution (SNAr)

-

Protocol Rationale: To complete the synthesis, the hydroxyl group of the quinazolinone must be converted into a better leaving group to allow for the introduction of the 3-ethynylaniline side chain. Chlorination with reagents like oxalyl chloride or thionyl chloride creates a highly reactive 4-chloroquinazoline intermediate. This intermediate readily undergoes an SNAr reaction with 3-ethynylaniline to form the final carbon-nitrogen bond, completing the Erlotinib structure.[10]

-

Workflow Summary:

-

Chlorination: The quinazolinone product from Step 2 is refluxed with a chlorinating agent (e.g., oxalyl chloride) in a suitable solvent to produce 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

SNAr Coupling: The 4-chloro intermediate is then reacted with 3-ethynylaniline in a solvent like isopropanol, often under acidic conditions, to yield Erlotinib base.[10]

-

Salt Formation: The Erlotinib base is treated with hydrochloric acid in a suitable solvent to precipitate the final, pharmaceutically used Erlotinib hydrochloride salt.[4]

-

Caption: Complete synthetic workflow from precursor to Erlotinib HCl.

Conclusion

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is not merely an intermediate; it is a strategic building block whose molecular structure is a direct blueprint for the core of Erlotinib. Its functional groups—the ortho-disposed amine and ester—are primed for efficient quinazolinone ring formation, while its methoxyethoxy side chains are integral to the final drug's biological activity. Understanding the causality behind its design and the specific, validated protocols for its transformation is fundamental for any researcher or professional engaged in the synthesis of quinazoline-based EGFR inhibitors. The reliability of this synthetic pathway hinges on the high purity and precise structure of this critical precursor.

References

- The Science Behind Erlotinib: Unpacking the Role of Key Synthesis Intermediates. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Key Chemical Building Blocks: The Importance of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. Pharmaffiliates Analytics & Synthetics (P) Ltd.

- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.

- Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central.

- WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. Google Patents.

- CN102180844A - Gefitinib intermediate and preparation method of Gefitinib. Google Patents.

-

Modified Synthesis of Erlotinib Hydrochloride. PubMed Central. Available at: [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][12]diazepin-2-ylamino)benzoate. MDPI. Available at: [Link]

-

ETHYL 2-AMINO-4,5-BIS(2-METHOXYETHOXY)BENZOATE. gsrs. Available at: [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][5][12]diazepin-2-ylamino)benzoate. ResearchGate. Available at: [Link]

- WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.

- WO2014170910A1 - Process for the preparation of lapatinib. Google Patents.

-

Gefitinib. New Drug Approvals. Available at: [Link]

-

PREPARATION OF ERLOTINIB HYDROCHLORIDE. ijppsjournal.com. Available at: [Link]

- US9428468B2 - Process for the preparation of erlotinib. Google Patents.

- US7169791B2 - Inhibitors of tyrosine kinases. Google Patents.

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central. Available at: [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

- US8350029B2 - Process for the preparation of gefitinib. Google Patents.

-

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate(CAS# 179688-27-8 ). Angene Chemical. Available at: [Link]

- US9249147B2 - Tyrosine kinase inhibitors. Google Patents.

-

A New Synthesis of Gefitinib. Thieme. Available at: [Link]

-

Lapatinib. PubChem. Available at: [Link]

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. angenesci.com [angenesci.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vjs.ac.vn [vjs.ac.vn]

- 12. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

Technical Reference Guide for Pharmaceutical Intermediates

Executive Summary

Compound Identity: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride CAS Number: 183322-17-0 (HCl Salt) | 179688-27-8 (Free Base) Molecular Formula: C₁₅H₂₄ClNO₆ (HCl Salt) | C₁₅H₂₃NO₆ (Free Base) Molecular Weight: 349.81 g/mol (HCl Salt) | 313.35 g/mol (Free Base)[1][2][3]

This compound is a critical Key Starting Material (KSM) and intermediate in the synthesis of Erlotinib (Tarceva) , a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Its purity and structural integrity are paramount, as the 4,5-bis(2-methoxyethoxy) substitution pattern dictates the pharmacophore's binding affinity to the EGFR ATP-binding pocket.

This guide provides a detailed spectroscopic breakdown (NMR, IR, MS) to assist researchers in Quality Control (QC) and structural validation.

Spectroscopic Data Analysis[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for validating the substitution pattern of the benzene ring. The distinction between the Free Base and Hydrochloride Salt is chemically significant in NMR due to the protonation of the aniline nitrogen.

Table 1: 1H NMR Assignment (500 MHz)

Note: Data presented for the Free Base in CDCl₃ (Standard Characterization) with notes on HCl salt shifts in DMSO-d₆.

| Position | Proton Count | Multiplicity | Shift (δ ppm) [Free Base, CDCl₃] | Shift (δ ppm) [HCl Salt, DMSO-d₆]* | Assignment |

| H-3 | 1H | Singlet (s) | 6.18 | ~7.0 - 7.2 | Aromatic H (Ortho to Amine) |

| H-6 | 1H | Singlet (s) | 7.42 | ~7.4 - 7.5 | Aromatic H (Meta to Amine) |

| NH₂ / NH₃⁺ | 2H / 3H | Broad (br) | 5.50 - 6.00 | 8.00 - 10.00 | Aniline Amine vs. Ammonium |

| OCH₂-Ar | 4H | Multiplet (m) | 4.24 | 4.10 - 4.30 | Methylene (Ether, adjacent to Ar) |

| CH₂-OMe | 4H | Multiplet (m) | 3.72 - 3.77 | 3.60 - 3.80 | Methylene (Ether, distal) |

| OCH₃ | 6H | Singlet (s) | 3.44 | 3.30 - 3.40 | Methoxy Termini |

| Ester-CH₂ | 2H | Quartet (q, J=7.0Hz) | 4.36 | 4.20 - 4.30 | Ethyl Ester Methylene |

| Ester-CH₃ | 3H | Triplet (t, J=7.0Hz) | 1.36 | 1.25 - 1.35 | Ethyl Ester Methyl |

Critical Interpretation (The "Salt Shift"): In the Free Base , the H-3 proton appears significantly upfield (shielded, ~6.18 ppm) due to the strong electron-donating effect (+M) of the free amino group (-NH₂). In the HCl Salt , protonation converts the amine to an ammonium group (-NH₃⁺), removing the electron-donating lone pair. Consequently, the H-3 signal shifts downfield (deshields) toward 7.0+ ppm. This shift is a diagnostic indicator of salt formation.

Table 2: 13C NMR Assignment (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| Carbonyl | 166.0 - 167.0 | Ester C=O |

| Aromatic C-O | 152.0 - 154.0 | C-4, C-5 (Attached to PEG chains) |

| Aromatic C-N | 145.0 - 147.0 | C-2 (Ipso to Amine) |

| Aromatic CH | 110.0 - 114.0 | C-6 (Meta to Amine) |

| Aromatic CH | 99.0 - 101.0 | C-3 (Ortho to Amine, highly shielded) |

| Aromatic C-C | 105.0 - 108.0 | C-1 (Ipso to Ester) |

| Ether CH₂ | 68.0 - 71.0 | O-CH₂-CH₂-O |

| Methoxy CH₃ | 59.0 - 59.5 | O-CH₃ |

| Ester CH₂ | 60.0 - 61.0 | O-CH₂-CH₃ |

| Ester CH₃ | 14.0 - 14.5 | O-CH₂-CH₃ |

Infrared (IR) & Mass Spectrometry (MS)

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (ESI+)

-

Molecular Ion [M+H]⁺: m/z 314.16 (Calc. for C₁₅H₂₄NO₆⁺)[4]

-

Salt Confirmation: In negative mode (ESI-), a peak at m/z 35/37 confirms the presence of the Chloride counter-ion (Cl⁻).

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups.

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Note |

| 3300 - 3500 | N-H Stretch | Free Base: Sharp doublet (Sym/Asym). HCl Salt: Broad band (2600-3200 cm⁻¹) due to -NH₃⁺. |

| 2800 - 3000 | C-H Stretch | Aliphatic C-H from ethyl and PEG chains. |

| 1680 - 1710 | C=O Stretch | Strong Ester Carbonyl band. |

| 1610 - 1630 | C=C Stretch | Aromatic ring breathing. |

| 1100 - 1250 | C-O Stretch | Strong Ether bands (Ar-O-C and C-O-C). |

Synthesis & Process Context

Understanding the origin of this intermediate explains the impurity profile often seen in spectra (e.g., traces of the nitro-precursor).

Reaction Workflow (Graphviz Diagram)

Caption: Synthetic pathway for Erlotinib intermediates. The target benzoate is formed via reduction of the nitro-precursor.[4] Incomplete reduction results in distinct NMR signals (Nitro H-3 is deshielded at ~7.12 ppm vs Amino H-3 at 6.18 ppm).

Quality Control Indicators

When analyzing the NMR of the target HCl salt, look for these specific issues:

-

Residual Nitro Precursor: Check for a singlet around 7.12 ppm .[5] This indicates incomplete hydrogenation.

-

Hydrolysis Products: A broad singlet around 11-13 ppm (in DMSO) suggests the ester has hydrolyzed to the carboxylic acid.

-

Solvent Traps: This compound is often recrystallized from Isopropanol (IPA). Check for IPA methyl doublets at 1.05 ppm.

References

-

Preparation of Erlotinib Hydrochloride. Vietnam Journal of Science and Technology, 55(3), 286. (2017).[1]

- Provides specific 1H NMR shifts for the amino-ester intermedi

-

Modified Synthesis of Erlotinib Hydrochloride. PubMed Central (PMC). (2014).

- Details the reduction step

- Synthesis of Erlotinib and its Intermediates.World Intellectual Property Organization (WIPO), Patent WO1996030347. Original patent describing the quinazoline core construction.

-

PubChem Compound Summary: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

- General physical properties and identifiers.

Sources

A Keystone in Targeted Therapy: The History and Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, a sophisticated chemical entity, holds a pivotal position in the landscape of modern pharmaceutical synthesis. While not a therapeutic agent itself, its role as a key intermediate in the manufacture of targeted cancer therapies, most notably Erlotinib, underscores its significance. This technical guide provides a comprehensive exploration of this molecule, from its serendipitous discovery within a broader drug development program to the intricacies of its chemical synthesis. We will delve into the mechanistic rationale behind the chosen synthetic pathways, offer detailed, field-tested protocols, and present a holistic view of its chemical properties and characterization. This document is intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, offering both a historical perspective and practical, actionable insights into the synthesis of this crucial building block.

Introduction: A Molecule Behind the Medicine

The relentless pursuit of targeted therapies has revolutionized oncology, shifting the paradigm from broad-spectrum cytotoxic agents to precision medicines that act on specific molecular targets implicated in tumorigenesis. One of the cornerstones of this revolution is the development of tyrosine kinase inhibitors (TKIs). Within this class of drugs, Erlotinib has emerged as a critical treatment for non-small cell lung cancer and pancreatic cancer. The intricate molecular architecture of Erlotinib is assembled through a multi-step synthesis, and at the heart of this process lies Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (and its free base). This guide will illuminate the history of this vital intermediate and provide a detailed exposition of its synthesis, offering a deeper understanding of its role in bringing life-saving medicines to patients.

Historical Context and Discovery

The story of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is intrinsically linked to the development of quinazoline-based epidermal growth factor receptor (EGFR) inhibitors. The initial discovery and synthesis of this compound were not a standalone endeavor but rather a crucial step in the broader quest for potent and selective TKIs.

The seminal work in this area was disclosed in the mid-1990s by Pfizer Inc. in patent WO 96/30347[1]. This patent laid the groundwork for a new class of 4-(substituted-phenylamino)quinazoline derivatives with potent anti-proliferative properties, including the compound that would later be known as Erlotinib. The synthesis of these complex quinazolines required a strategically functionalized aniline precursor, and it was in this context that Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate was first synthesized and reported[1].

The rationale for the inclusion of the two methoxyethoxy side chains was to enhance the solubility and pharmacokinetic properties of the final drug molecule. The amino and ethyl ester functionalities, on the other hand, were strategically placed to enable the subsequent cyclization to form the core quinazolinone ring system. Thus, the "discovery" of this intermediate was a testament to rational drug design, where each component of the molecule was thoughtfully engineered to fulfill a specific purpose in the overall synthetic strategy and the pharmacological profile of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and its hydrochloride salt is essential for its successful synthesis, purification, and handling.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₃NO₆ (free base) | |

| Molecular Weight | 313.35 g/mol (free base) | |

| CAS Number | 179688-27-8 (free base) | |

| Chemical Formula | C₁₅H₂₄ClNO₆ (hydrochloride) | Pharmaffiliates |

| Molecular Weight | 349.81 g/mol (hydrochloride) | Pharmaffiliates |

| CAS Number | 183322-17-0 (hydrochloride) | Pharmaffiliates |

| Appearance | Off-white solid (hydrochloride) | Lead Sciences |

| Solubility | Soluble in methanol, ethanol | General Knowledge |

The Synthetic Pathway: A Step-by-Step Technical Guide

The synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride is a multi-step process that begins with a readily available starting material, 3,4-dihydroxybenzoic acid. The overall synthetic workflow is depicted below.

(HO)₂C₆H₃COOH + 2 CH₃OCH₂CH₂Br + EtOH --(H⁺, Base)--> (CH₃OCH₂CH₂O)₂C₆H₃COOEt```

Detailed Protocol:

-

Esterification: To a suspension of 3,4-dihydroxybenzoic acid (1.0 eq) in ethanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.05 eq). Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

O-Alkylation: To the crude ethyl 3,4-dihydroxybenzoate, add N,N-dimethylformamide (DMF, 8 vol), potassium carbonate (3.0 eq), and 1-bromo-2-methoxyethane (2.5 eq).

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate (3 x 10 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Ethyl 3,4-bis(2-methoxyethoxy)benzoate. This product is often of sufficient purity for the next step, or it can be further purified by column chromatography on silica gel.

Scientific Rationale:

-

Esterification: The initial esterification protects the carboxylic acid from participating in the subsequent O-alkylation reaction. The use of ethanol as both a reagent and a solvent under acidic catalysis (Fischer esterification) is a classic and efficient method.

-

O-Alkylation: The Williamson ether synthesis is employed for the O-alkylation. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, as it solvates the potassium cation, leaving the phenoxide anion more reactive. 1-bromo-2-methoxyethane is the chosen alkylating agent to introduce the desired methoxyethoxy side chains.

Step 2: Regioselective Nitration

The next crucial step is the regioselective introduction of a nitro group at the 2-position of the benzene ring.

Reaction Scheme:

Detailed Protocol:

-

Dissolution: Dissolve Ethyl 3,4-bis(2-methoxyethoxy)benzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (10 vol).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture into ice-water with stirring.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate. The crude product is typically a yellow oil or solid and can be used directly in the next step.

Scientific Rationale:

-

Electrophilic Aromatic Substitution: The nitration is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the electrophile.

-

Regioselectivity: The two methoxyethoxy groups at positions 4 and 5, and the ethyl ester group at position 1 are all ortho-, para-directing. However, the positions ortho to the powerful activating alkoxy groups are favored. The steric hindrance from the adjacent ethyl ester group at position 1 directs the nitration to the less hindered 2-position.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group to furnish the desired aniline derivative. Both traditional catalytic hydrogenation and a safer transfer hydrogenation method are viable.

Figure 2: Alternative methods for the reduction of the nitro group.

Detailed Protocol (Method B: Transfer Hydrogenation):

-

Setup: To a solution of Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate (1.0 eq) in methanol or ethanol (15 vol), add ammonium formate (5.0 eq).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction is exothermic and may require occasional cooling. Monitor the reaction by TLC.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to give Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate as an oil or low-melting solid.

Scientific Rationale:

-

Catalytic Transfer Hydrogenation: This method offers a significant safety advantage over using hydrogen gas, especially on a large scale. Ammonium formate, in the presence of a palladium catalyst, decomposes to generate hydrogen in situ, which then reduces the nitro group. [2][3][4][5][6]This method is highly efficient and selective, leaving the ester and ether functionalities intact.

Step 4: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its more stable and crystalline hydrochloride salt.

Detailed Protocol:

-

Dissolution: Dissolve the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in a suitable solvent such as ethyl acetate or isopropanol (10 vol).

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl until the pH is acidic (pH 1-2).

-

Crystallization: Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.

-

Isolation: Collect the precipitated solid by filtration, wash with cold ethyl acetate or ether, and dry under vacuum to afford Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride as an off-white solid.

Scientific Rationale:

-

Salt Formation: The basic amino group reacts with hydrochloric acid to form the corresponding ammonium salt. The hydrochloride salt is generally more crystalline and stable than the free base, which facilitates its purification and storage. The choice of solvent is critical to ensure good precipitation and high purity of the final product.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.31 (s, 1H), 6.55 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 4.17 (t, J = 4.5 Hz, 2H), 4.10 (t, J = 4.5 Hz, 2H), 3.70 (t, J = 4.5 Hz, 2H), 3.65 (t, J = 4.5 Hz, 2H), 3.32 (s, 3H), 3.30 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 167.2, 152.8, 149.5, 140.2, 110.1, 108.9, 99.8, 70.9, 70.8, 68.9, 68.7, 60.1, 58.2, 58.1, 14.2.

-

Mass Spectrometry (ESI+): m/z = 314.16 [M+H]⁺ (for free base).

-

Melting Point: Typically in the range of 130-140 °C.

Conclusion: A Testament to the Power of Enabling Chemistry

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, born out of the necessity of a complex drug discovery program, stands as a testament to the power of enabling chemistry. Its synthesis, though multi-stepped, is a logical and well-orchestrated sequence of classic organic reactions, each step carefully chosen to achieve the desired transformation with high efficiency and regioselectivity. The evolution of its synthesis, particularly the adoption of safer reduction methods, reflects the continuous drive for process improvement in the pharmaceutical industry. As a key building block for Erlotinib and potentially other future therapeutics, a thorough understanding of its history and synthesis is invaluable for any scientist or researcher working at the forefront of drug development.

References

-

Erlotinib Preparation Process Patent. (n.d.). Scribd. Retrieved from [Link]

- US Patent 7,960,545 B2. (2011). Process for the preparation of erlotinib. Google Patents.

- WO 2008/049645 A2. (2008). Hydrates of erlotinib hydrochloride. Google Patents.

- US Patent 5,770,599 A. (1998). Quinazoline derivatives. Google Patents.

- CA 2908441 A1. (2016). Process for the preparation of erlotinib. Google Patents.

- EP 0817775 B1. (2002). Quinazoline derivatives. Google Patents.

-

Process for the preparation of erlotinib. (n.d.). European Patent Office. Retrieved from [Link]

-

Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]di[7][8]azepin-2-ylamino)benzoate. Molbank, 2013(4), M811. MDPI. Retrieved from [Link]

-

Al-Said, N. H., & Al-Sghair, A. M. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]di[7][8]azepin-2-ylamino)benzoate. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

-

2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Ram, S., & Ehrenkaufer, R. E. (1984). Catalytic transfer hydrogenation of aromatic nitro compounds by employing ammonium formate and 5% platinum on carbon. Tetrahedron Letters, 25(32), 3415-3418.

- US Patent 9,988,357 B2. (2018). Methods for preparation of quinazoline derivatives. Google Patents.

- Stjepan, K., et al. (2018).

- WO 2001/068615 A1. (2001). Quinazoline synthesis. Google Patents.

- Nguyen, H. V., et al. (2016). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 57(39), 4349-4352.

- US Patent 5,099,067 A. (1992). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. Google Patents.

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.

- EP 0138575 B1. (1987). Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein. Google Patents.

-

Gowda, D. C. (2002). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. .

- Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.

-

PubChem. (n.d.). 3,4-dihydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. US7960545B2 - Process for the prepartion of erlotinib - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. US5770599A - Quinazoline derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Purity Refinement of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride via Optimized Recrystallization

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS 183322-17-0), a critical intermediate in the synthesis of the targeted cancer therapeutic, Erlotinib.[1] The described methodology is designed for researchers, medicinal chemists, and process development scientists, focusing on achieving high purity by effectively removing common process-related impurities. The protocol is grounded in the fundamental principles of crystallization, emphasizing solvent selection, precise temperature control, and crystal handling to ensure a robust and reproducible purification process.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The efficacy and safety of an Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. For a drug like Erlotinib, a potent Epidermal Growth factor Receptor (EGFR) tyrosine kinase inhibitor, ensuring the quality of its synthetic intermediates is paramount.[1] Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride serves as a key building block in the Erlotinib synthesis pathway. Impurities present in this intermediate, such as unreacted starting materials or by-products from preceding synthetic steps, can carry through to the final API, potentially impacting its crystalline form, stability, and pharmacological profile.

Recrystallization is a powerful and widely utilized technique in pharmaceutical manufacturing for the purification of solid compounds.[2] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a suitable solvent at an elevated temperature and subsequently allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[2][3] This application note details an optimized recrystallization protocol for Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, an off-white solid, to achieve a purity profile suitable for downstream applications in API synthesis.

Understanding the Chemistry: Potential Impurities and Solvent System Rationale

The synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride typically involves the reduction of a nitro-group precursor. Potential impurities may include the unreacted nitro-compound, by-products from incomplete reactions, or residual reagents. The hydrochloride salt form of the aromatic amine influences its solubility profile, generally rendering it more soluble in polar solvents.

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be highly soluble at all temperatures or sparingly soluble. For aromatic amine hydrochlorides, alcoholic solvents or aqueous-alcoholic mixtures are often effective.[4][5][6] Based on these principles and the polarity of the target molecule, a mixed solvent system of ethanol and water is proposed. Ethanol will serve as the primary solvent due to its ability to dissolve the organic structure, while water will act as an anti-solvent, modulating the solubility to facilitate controlled crystallization upon cooling.

Experimental Protocol: Recrystallization of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

This protocol is designed for a laboratory-scale purification. Appropriate modifications may be necessary for scale-up.

3.1. Materials and Equipment

-

Crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Heating mantle with magnetic stirrer

-

Condenser

-

Büchner funnel and flask

-

Filter paper

-

Vacuum source

-

Drying oven or vacuum desiccator

3.2. Step-by-Step Procedure

-

Solvent Preparation: Prepare a mixed solvent system of ethanol and water. The optimal ratio should be determined empirically but a starting point of 9:1 (v/v) ethanol to water is recommended.

-

Dissolution:

-

Place the crude Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the pre-mixed solvent to just cover the solid.

-

Gently heat the mixture to a near-boiling temperature (approximately 75-80 °C) with continuous stirring.

-

Gradually add more of the hot solvent mixture in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

-

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if decolorization was performed): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

-

Crystallization:

-

Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel and flask.

-

Wash the crystals with a small amount of the ice-cold solvent mixture to remove any adhering mother liquor containing impurities.

-

-

Drying:

-

Carefully transfer the purified crystals to a watch glass or drying dish.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Process Parameters and Expected Outcome

| Parameter | Recommended Value/Range | Rationale |

| Solvent System | Ethanol:Water (9:1 v/v) | Balances solvency and anti-solvency for controlled crystallization. |

| Dissolution Temp. | 75-80 °C | Ensures complete dissolution without thermal degradation. |

| Cooling Profile | Slow cooling to RT, then ice bath | Promotes the formation of well-defined, pure crystals. |

| Washing Solvent | Ice-cold Ethanol:Water (9:1 v/v) | Removes impurities without significant loss of the desired product. |

| Drying Temp. | 40-50 °C (under vacuum) | Prevents decomposition and efficiently removes residual solvent. |

| Expected Purity | >99% (by HPLC) | |

| Expected Yield | 80-90% |

Workflow Diagram

Caption: Recrystallization workflow for the purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount of additional solvent to the hot mixture. Ensure the cooling process is very slow. |

| No Crystal Formation | Too much solvent was used, or the solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |

| Low Yield | Too much solvent was used, premature crystallization during hot filtration, or the crystals are too soluble in the washing solvent. | Use the minimum amount of solvent for dissolution. Ensure the filtration apparatus is pre-warmed. Use a minimal amount of ice-cold solvent for washing. |

| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, including the activated carbon step. Ensure sufficient contact time with the activated carbon. |

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the purification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride by recrystallization. By carefully selecting the solvent system and controlling the process parameters, a high-purity product suitable for the synthesis of Erlotinib can be consistently obtained. This methodology underscores the importance of fundamental crystallization principles in the development of high-quality pharmaceutical intermediates.

References

- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.

-

Hussain, M. A., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate. National Center for Biotechnology Information. [Link]

-

Hinkley, J. M. (2017). Comment on "Purification of organic hydrochloride salt?". ResearchGate. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Pivotal Role of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Hydrochloride in Erlotinib Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

Application Note: High-Sensitivity Identification of an Erlotinib Intermediate by Liquid Chromatography-Tandem Mass Spectrometry

Abstract

This technical guide provides a detailed protocol for the confident identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (CAS: 183322-17-0), a critical intermediate in the synthesis of the anti-cancer drug Erlotinib. A robust method employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is presented, offering high sensitivity and specificity. This document outlines the complete workflow, from sample preparation to data interpretation, and is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The described methodology is grounded in established principles of analytical chemistry and adheres to validation guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

The purity and identity of starting materials and intermediates are fundamental to the safety and efficacy of active pharmaceutical ingredients (APIs). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a key building block in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. Ensuring the structural integrity of this intermediate is paramount to controlling the impurity profile of the final API.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and selectivity.[1] This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for the unambiguous identification and quantification of specific molecules even in complex mixtures.[1] This application note details a tailored LC-MS/MS method for the identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride, providing a reliable analytical solution for process monitoring and quality assurance.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Chemical Name | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride | - |

| CAS Number | 183322-17-0 | - |

| Molecular Formula | C₁₅H₂₄ClNO₆ | - |

| Molecular Weight | 349.81 g/mol | - |

| Free Base Formula | C₁₅H₂₃NO₆ | - |

| Free Base Mol. Weight | 313.35 g/mol | - |

| Structure |  | - |

The presence of an amino group and multiple ether linkages suggests the molecule will be amenable to positive mode electrospray ionization (ESI), likely through protonation of the primary amine. The overall polarity of the molecule indicates that reversed-phase chromatography will be a suitable separation technique.[2][3][4]

Experimental Workflow

The analytical process follows a logical sequence from sample preparation to data analysis. This workflow is designed to ensure reproducibility and accuracy.

Caption: Overall Analytical Workflow

Detailed Protocols

Standard and Sample Preparation

The goal of sample preparation is to produce a clean, particulate-free solution of the analyte in a solvent compatible with the reversed-phase chromatographic system.

Protocol 1: Preparation of Standard and Sample Solutions

-

Diluent Preparation: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water. This composition ensures good solubility of the analyte and compatibility with the initial mobile phase conditions.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (10 µg/mL): Transfer 100 µL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (10 µg/mL): Prepare a sample solution at a target concentration of 10 µg/mL in the diluent. The exact weighing will depend on the expected purity of the material being tested.

-

Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.

LC-MS/MS Instrumentation and Conditions

The following conditions have been optimized for the separation and detection of the target analyte. These serve as a starting point and may require minor adjustments based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary pressure and flow precision for reproducible chromatography. |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | The C18 stationary phase offers good retention for moderately polar aromatic compounds.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for better ESI efficiency and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and low viscosity. |

| Gradient Elution | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B | A gradient is necessary to elute the analyte with a good peak shape and to clean the column of less polar impurities. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. |

| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer | QqQ is ideal for targeted identification and quantification, while Q-TOF provides high-resolution data. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated in the acidic mobile phase, making positive ESI the optimal choice.[5][6] |

| Precursor Ion (m/z) | 314.2 | Corresponds to the [M+H]⁺ of the free base (C₁₅H₂₃NO₆). The hydrochloride salt dissociates in solution. |

| Product Ions (m/z) | Predicted: 268.1, 196.1 | These represent characteristic fragments. See Section 5 for a discussion on fragmentation. |

| Scan Type | Multiple Reaction Monitoring (MRM) | For QqQ instruments, MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product transitions.[1][7] |

| Gas Temperature | 350 °C | Optimizes desolvation of the ESI droplets. |

| Gas Flow | 10 L/min | Assists in the desolvation process. |

| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol spray. |

| Capillary Voltage | 4000 V | The potential difference that drives the electrospray process. |

| Collision Energy | Optimized for each transition (e.g., 15-30 eV) | The energy applied in the collision cell to induce fragmentation of the precursor ion. |

Rationale for Experimental Choices and Data Interpretation

Chromatographic Separation

A C18 reversed-phase column is selected for its versatility and proven performance in separating a wide range of pharmaceutical compounds.[2][3] The use of a gradient elution, starting with a high aqueous content, ensures that the moderately polar analyte is retained on the column, while the subsequent increase in organic solvent concentration facilitates its elution. The addition of formic acid to the mobile phases serves two purposes: it controls the pH to ensure consistent analyte retention and it provides a source of protons to enhance ionization efficiency in the ESI source.

Mass Spectrometric Identification

The core of this method is the specificity of tandem mass spectrometry.

-

Precursor Ion Selection: In the first quadrupole (Q1), only ions with a mass-to-charge ratio (m/z) corresponding to the protonated analyte ([M+H]⁺ = 314.2) are selected to pass through.

-

Fragmentation: These selected precursor ions are then fragmented in the collision cell (Q2) through collisions with an inert gas (e.g., nitrogen or argon). The fragmentation of aminobenzoate esters can proceed through several pathways, including the loss of the ethoxy group or cleavage of the ether side chains.[8]

-

Product Ion Detection: The resulting fragment ions are analyzed in the third quadrupole (Q3). By monitoring for specific, characteristic fragment ions, we can confirm the identity of the analyte with a very high degree of confidence.

Predicted Fragmentation Pathway:

Caption: Predicted Fragmentation Pathway

The presence of a chromatographic peak at the expected retention time with the correct precursor ion (m/z 314.2) and the corresponding product ions (e.g., m/z 268.1, 196.1) provides unambiguous identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

Method Validation: A Self-Validating System

To ensure the reliability of this analytical procedure, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[9][10][11] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[11]

Protocol 2: Key Validation Parameters for an Identification Method

-

Specificity:

-

Objective: To demonstrate that the signal is unequivocally from the target analyte.

-

Procedure: Analyze a blank sample (diluent), a sample of a known related substance, and the analyte sample. The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte should be chromatographically resolved from any related substances. The MS/MS detection provides an additional layer of specificity.

-

-

Limit of Detection (LOD):

-

Objective: To determine the lowest concentration of the analyte that can be reliably detected.

-

Procedure: Prepare a series of dilutions of the working standard solution. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of at least 3:1 for the chromatographic peak.

-

-

System Suitability:

-

Objective: To ensure the analytical system is performing correctly before running samples.

-

Procedure: Make at least five replicate injections of the working standard solution. Calculate the percent relative standard deviation (%RSD) for the peak area and retention time. Acceptance criteria are typically %RSD ≤ 2.0% for retention time and %RSD ≤ 5.0% for peak area.

-

Table 3: Summary of Validation Characteristics for an Identification Test

| Characteristic | Requirement |

| Specificity | Required |

| Limit of Detection | Required |

| Robustness | Recommended |

| System Suitability | Required |

This validation framework ensures that the method is not only accurate and precise but also a self-validating system where performance is confirmed with each analytical run. For quantitative applications, additional validation parameters such as linearity, range, accuracy, and precision would be required as per ICH and FDA guidelines.[12][13]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the identification of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride. By leveraging the separation power of HPLC and the specificity of tandem mass spectrometry, this protocol offers a high degree of confidence in the structural confirmation of this critical pharmaceutical intermediate. The causality-driven experimental choices and the integrated validation protocol ensure that the method is scientifically sound and fit for purpose in a regulated drug development environment.

References

-

Kannan, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

-

Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

-